molecular formula C15H12N2OS B12592824 Pyrimidine, 2-(4-methoxyphenyl)-4-(2-thienyl)- CAS No. 607393-99-7

Pyrimidine, 2-(4-methoxyphenyl)-4-(2-thienyl)-

Cat. No.: B12592824
CAS No.: 607393-99-7
M. Wt: 268.3 g/mol
InChI Key: MMEQJQWBDJSAGK-UHFFFAOYSA-N
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Description

Pyrimidine, 2-(4-methoxyphenyl)-4-(2-thienyl)-, is a heterocyclic compound featuring a pyrimidine core substituted with a 4-methoxyphenyl group at position 2 and a 2-thienyl group at position 3. Its synthesis involves the cyclization of (2E)-3-(4-methoxyphenyl)-1-(thiophen-2-yl)prop-2-en-1-one with thiourea, yielding 4-(4-methoxyphenyl)-6-(thiophen-2-yl)pyrimidine-2-thiol as a key intermediate . Subsequent methylation of the thiol group produces 4-(4-methoxyphenyl)-2-(methylsulfanyl)-6-(thiophen-2-yl)pyrimidine, which undergoes nucleophilic substitution with hydrazine hydrate to form derivatives like 2-hydrazinyl-4-(4-methoxyphenyl)-6-(thiophen-2-yl)pyrimidine . These derivatives have demonstrated antioxidant and antibacterial activities, making the compound a candidate for further pharmacological exploration.

Properties

CAS No.

607393-99-7

Molecular Formula

C15H12N2OS

Molecular Weight

268.3 g/mol

IUPAC Name

2-(4-methoxyphenyl)-4-thiophen-2-ylpyrimidine

InChI

InChI=1S/C15H12N2OS/c1-18-12-6-4-11(5-7-12)15-16-9-8-13(17-15)14-3-2-10-19-14/h2-10H,1H3

InChI Key

MMEQJQWBDJSAGK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NC=CC(=N2)C3=CC=CS3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pyrimidine, 2-(4-methoxyphenyl)-4-(2-thienyl)- typically involves the condensation of appropriate starting materials under controlled conditions. One common method is the cyclization of a suitable precursor, such as a β-keto ester, with an appropriate amine and aldehyde in the presence of a catalyst. The reaction conditions often include heating under reflux and the use of solvents like ethanol or acetic acid.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors, automated systems, and stringent quality control measures to maintain consistency and efficiency.

Chemical Reactions Analysis

Substitution Reactions

The pyrimidine ring undergoes electrophilic substitutions, while the thienyl group participates in cross-coupling reactions.

Halogenation

  • Reagents : Halogens (Cl₂, Br₂) or N-halosuccinimide.

  • Position : Halogenation occurs at the C-5 position of the pyrimidine ring due to electron-withdrawing effects of substituents .

  • Example : Reaction with NBS (N-bromosuccinimide) yields brominated derivatives for further functionalization .

Thiolation

  • Reagents : Thiourea or Lawesson’s reagent.

  • Outcome : Substitution of oxygen with sulfur at the C-2 position, forming pyrimidine-2-thiol derivatives.

Reaction TypeReagentsProductYieldReference
BrominationNBS, DMF, 0°C5-Bromo-pyrimidine derivative72%
ThiolationThiourea, KOH/EtOHPyrimidine-2-thiol68%

Formation of Thiazolidinone Derivatives

The compound reacts with urea derivatives to form fused heterocycles, such as 4-thiazolidinones, which are pharmacologically relevant .

  • Procedure :

    • Reactants : Pyrimidine-2-yl-urea, thioglycolic acid.

    • Conditions : Reflux in dry toluene with catalytic p-TSA.

    • Mechanism : Cyclocondensation forms the thiazolidinone ring .

DerivativeSubstituentsYieldAnalytical Data (IR/NMR)Reference
6b2-Methoxyphenyl, 5-methyl61%IR: 1672 cm⁻¹ (C=O); ¹H NMR: δ 8.7 (CO-NH)
6e4-Fluorophenyl, 5-methyl68%IR: 1641 cm⁻¹ (C=O); ¹H NMR: δ 8.6 (CO-NH)

Electrophilic Aromatic Substitution on Thienyl Group

The thienyl moiety undergoes nitration and sulfonation:

  • Nitration : HNO₃/H₂SO₄ introduces nitro groups at the α-position of the thiophene ring.

  • Sulfonation : SO₃ in H₂SO₄ yields sulfonic acid derivatives, enhancing solubility.

ReactionConditionsProduct ApplicationReference
NitrationHNO₃ (conc.), H₂SO₄, 0°CPrecursor for amine derivatives
SulfonationSO₃, H₂SO₄, 50°CWater-soluble intermediates

Comparative Reactivity

The methoxyphenyl group directs electrophiles to the para position, while the thienyl group activates the pyrimidine ring toward nucleophilic attacks.

SiteReactivityExample ReactionOutcome
Pyrimidine C-5High (electron-deficient)Bromination5-Bromo derivatives
Thienyl α-positionModerate (electron-rich)Nitrationα-Nitrothiophene

Scientific Research Applications

Pharmaceutical Applications

  • Antimicrobial Activity :
    • Pyrimidine derivatives have been extensively studied for their antimicrobial properties. The specific compound has shown potential against various bacterial strains, including both Gram-positive (Staphylococcus aureus, Bacillus subtilis) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa) bacteria. For instance, studies have indicated that certain pyrimidine derivatives exhibit significant antibacterial activity, outperforming traditional antibiotics such as trimethoprim by substantial margins .
  • Anticancer Properties :
    • Research has highlighted the antiproliferative effects of pyrimidine derivatives against cancer cell lines. In vitro studies demonstrated that certain derivatives possess the ability to inhibit the growth of prostate cancer cells effectively . The structure-activity relationship (SAR) analyses suggest that specific substitutions on the pyrimidine ring can enhance anticancer activity, indicating a pathway for developing novel anticancer agents.
  • Enzyme Inhibition :
    • Pyrimidines have been identified as potential inhibitors of various enzymes relevant to disease processes. For instance, compounds derived from pyrimidine structures have been evaluated for their inhibitory effects on DNA polymerases and monoamine oxidases (MAOs), which are crucial in the treatment of neurodegenerative diseases . The unique properties of the thienyl and methoxy substituents may enhance binding affinity to these targets.

Case Studies

  • Antibacterial Evaluation :
    • A study conducted by Patel et al. synthesized a series of pyrimidines and evaluated their antibacterial activity against both Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives exhibited potent activity comparable to established antibiotics .
  • Anticancer Screening :
    • Research published in MDPI assessed the antiproliferative effects of various pyrimidines against prostate cancer cell lines. Compounds with specific substitutions showed significant inhibition rates, suggesting potential therapeutic applications in oncology .

Mechanism of Action

The mechanism of action of Pyrimidine, 2-(4-methoxyphenyl)-4-(2-thienyl)- involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to active sites, inhibiting or modulating the activity of these targets. The pathways involved can include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparisons

Compound Name Substituents (Positions) Synthesis Method Biological Activity Reference
2-(4-Methoxyphenyl)-4-(2-thienyl)pyrimidine 2: 4-Methoxyphenyl; 4: 2-Thienyl Cyclization with thiourea Antioxidant, Antibacterial
2-Chloro-4-(3-nitrophenoxy)-6-(thienyl)pyrimidine 2: Cl; 4: 3-Nitrophenoxy; 6: Thienyl Chlorination and substitution Anticancer intermediate
4-(2,4-Dichloro-5-fluorophenyl)-6-(2-thienyl)pyrimidine 4: 2,4-Dichloro-5-fluorophenyl; 6: Thienyl Claisen-Schmidt condensation Antimicrobial
2-(4-Methoxyphenyl)-7-methyltriazolopyrimidine 2: 4-Methoxyphenyl; fused triazolo-pyrimidine scaffold Virtual screening and optimization Neuroprotective (anti-Alzheimer’s)
2-Chloro-4-(thiophen-2-yl)pyrimidine 2: Cl; 4: Thienyl Direct halogenation Intermediate for drug synthesis

Key Findings

This group is also linked to neuroprotective effects in triazolopyrimidine derivatives . Thienyl Group: The 2-thienyl substituent at position 4 is common in antimicrobial and anticancer pyrimidines. Its π-deficient nature may facilitate interactions with biological targets, as seen in compounds like 4-(2,4-dichloro-5-fluorophenyl)-6-(2-thienyl)pyrimidine, which showed potent antibacterial activity . Halogen vs.

Synthetic Routes :

  • The target compound’s synthesis via cyclization with thiourea contrasts with methods like Claisen-Schmidt condensation for dichloro-fluorophenyl analogs or halogenation for chloro derivatives . Thiourea-based routes are advantageous for introducing sulfur-containing groups but may require additional steps for functionalization.

Biological Performance: Antimicrobial Activity: The target compound’s 2-thio derivatives exhibited moderate antibacterial activity against Staphylococcus aureus and Escherichia coli , comparable to 4-thiazolidinone analogs in but less potent than dichloro-fluorophenyl variants .

Physicochemical Properties

Property 2-(4-Methoxyphenyl)-4-(2-Thienyl)pyrimidine 2-Chloro-4-(Thienyl)pyrimidine 4-(Dichloro-Fluorophenyl)-6-Thienylpyrimidine
Molecular Weight ~242.3 g/mol 196.66 g/mol ~380.2 g/mol
Solubility (Predicted) Moderate in DMSO, low in water Low in polar solvents Low (high lipophilicity)
LogP (Octanol-Water) ~3.1 ~2.8 ~4.5
Key Functional Groups Methoxy, thienyl Chloro, thienyl Dichloro-fluorophenyl, thienyl

Biological Activity

Pyrimidine derivatives are recognized for their diverse biological activities, making them significant in medicinal chemistry. The compound Pyrimidine, 2-(4-methoxyphenyl)-4-(2-thienyl)- is particularly noteworthy due to its potential therapeutic applications. This article explores its biological activity, including antimicrobial, anti-inflammatory, and anticancer properties.

1. Chemical Structure and Properties

The compound features a pyrimidine ring substituted with a 4-methoxyphenyl group at position 2 and a 2-thienyl group at position 4. This unique structure contributes to its biological activity through various mechanisms.

2. Antimicrobial Activity

Pyrimidine derivatives have demonstrated significant antimicrobial properties against various pathogens. Research shows that compounds with similar structures exhibit notable efficacy against both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of Pyrimidine Derivatives

Compound NameBacterial StrainMinimum Inhibitory Concentration (MIC)
2-(4-methoxyphenyl)-4-(2-thienyl)-pyrimidineStaphylococcus aureus15.63 μg/mL
Escherichia coli7.81 μg/mL
Pseudomonas aeruginosa31.25 μg/mL

Studies indicate that the presence of the methoxy group enhances the antibacterial activity, particularly against E. coli and S. aureus .

3. Anti-inflammatory Properties

The anti-inflammatory effects of pyrimidine derivatives are attributed to their ability to inhibit key enzymes involved in inflammation, such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).

Table 2: Anti-inflammatory Effects of Pyrimidine Derivatives

Compound NameEffect on COX-2 ExpressionEffect on iNOS Expression
2-(4-methoxyphenyl)-4-(2-thienyl)-pyrimidineSignificant reductionSignificant reduction

Research indicates that these compounds can significantly lower the mRNA levels of COX-2 and iNOS compared to standard anti-inflammatory drugs like indomethacin .

4. Anticancer Activity

The anticancer potential of pyrimidine derivatives has been extensively studied, particularly in relation to breast cancer cell lines such as MCF-7 and MDA-MB-231.

Table 3: Anticancer Activity Against Breast Cancer Cell Lines

Compound NameCell LineGrowth Inhibition (%)
2-(4-methoxyphenyl)-4-(2-thienyl)-pyrimidineMCF-7-31.02%
MDA-MB-231Significant activity

In vitro studies have shown that this compound induces apoptosis in cancer cells, leading to reduced cell viability .

5. Case Studies and Research Findings

Several studies have synthesized and evaluated variations of pyrimidine derivatives similar to Pyrimidine, 2-(4-methoxyphenyl)-4-(2-thienyl)- :

  • Chandrasekharan et al. reported that halogen-substituted pyrimidines exhibited enhanced antibacterial activity against multiple strains including Bacillus subtilis and E. coli .
  • Nagaraj and Reddy highlighted the significant anti-tumor effects observed in xenograft models treated with pyrimidine derivatives .
  • A recent study demonstrated that derivatives with electron-donating groups showed increased anti-inflammatory activity by inhibiting COX-2 and iNOS mRNA expression .

Q & A

Q. Table 1: Comparison of Synthetic Methods

MethodReagents/ConditionsYieldReference
Claisen-Schmidt + CyclizationGuanidine nitrate, KOH, reflux70%
Thiourea CyclizationBis-chalcone, thiourea, toluene60%

Advanced: How can researchers optimize reaction conditions to improve synthetic yield?

Answer:
Optimization strategies include:

  • Catalyst screening : Replace glacial acetic acid with stronger acids (e.g., CF₃CO₂H) to accelerate cyclization .
  • Solvent effects : Test polar aprotic solvents (e.g., DMF) to enhance solubility of intermediates.
  • Temperature control : Use microwave-assisted synthesis to reduce reaction time and improve efficiency.
  • Purification : Employ column chromatography for higher-purity products instead of recrystallization .

Basic: What spectroscopic techniques are essential for structural characterization?

Answer:
Critical techniques include:

  • IR spectroscopy : Identify C=N (1650–1580 cm⁻¹) and C=O (1674 cm⁻¹) stretches in the pyrimidine and thiazolidinone moieties .
  • ¹H/¹³C NMR : Confirm substituent environments (e.g., methoxy protons at δ 3.8–4.0 ppm, thienyl protons at δ 6.8–7.5 ppm).
  • Elemental analysis : Validate stoichiometry (e.g., C, H, N, S content) .

Q. Table 2: Key Spectral Signatures

Functional GroupIR (cm⁻¹)NMR (¹H, ppm)
Pyrimidine C=N1642–1654-
Methoxy (-OCH₃)-3.8–4.0 (s, 3H)
Thienyl protons-6.8–7.5 (m, 3H)

Advanced: How do crystallographic studies resolve conformational ambiguities?

Answer:
X-ray diffraction reveals:

  • Dihedral angles between pyrimidine and substituents (e.g., 12.8° for phenyl vs. 86.1° for thienyl groups) .
  • Hydrogen bonding : Intramolecular N–H⋯N bonds stabilize six-membered rings, while weak C–H⋯O/π interactions dictate crystal packing .
  • Polymorphism : Compare polymorphic forms (e.g., N-(4-chlorophenyl) derivatives show 5.2° vs. 6.4° dihedral variations) .

Basic: What biological activities are reported for this compound?

Answer:
Derivatives exhibit:

  • Antimicrobial activity : MIC values ≤25 µg/mL against S. aureus and E. coli .
  • Antifungal properties : Inhibition of C. albicans via thiazolidinone moieties .
  • Immunomodulation : Structural analogs show activity in cytokine modulation assays .

Advanced: How to address contradictory bioactivity data across studies?

Answer:
Methodological considerations:

  • Strain variability : Use standardized microbial strains (e.g., ATCC).
  • Compound purity : Verify by HPLC (>95%) to exclude impurities.
  • Assay conditions : Control pH, temperature, and solvent (DMSO vs. aqueous).
  • Statistical validation : Replicate experiments (n ≥ 3) and apply ANOVA .

Advanced: How do substituents influence intermolecular interactions?

Answer:

  • Electron-withdrawing groups (e.g., -Cl, -F) enhance π-π stacking, improving crystallinity.
  • Methoxy groups : Increase solubility but reduce packing density due to steric hindrance .
  • Thienyl rings : Participate in C–H⋯S interactions, affecting solubility and stability .

Basic: What steps ensure purity during synthesis?

Answer:

  • TLC monitoring : Use CHCl₃:MeOH (9.5:0.5) to track reaction progress .
  • Recrystallization : Toluene or ethanol for high-purity crystals.
  • Drying : Vacuum desiccation to remove solvent residues .

Advanced: How do computational methods aid reactivity prediction?

Answer:

  • DFT calculations : Model transition states for cyclization steps (e.g., activation energies).
  • Molecular docking : Predict binding affinity to microbial targets (e.g., dihydrofolate reductase).
  • QSAR studies : Correlate substituent electronic parameters (Hammett σ) with bioactivity .

Advanced: How to resolve discrepancies in melting points or spectral data?

Answer:

  • Polymorphism screening : Use DSC/TGA to identify thermal transitions.
  • Instrument calibration : Validate NMR/IR with reference standards.
  • Synthetic reproducibility : Cross-validate with literature protocols (e.g., thiourea ratios in vs. ).

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